4-Benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones: In vitro evaluation of new C-3-amino-substituted and C-5,6-alkyl-substituted analogues against clinically important HIV mutant strains

,

Journal of Medicinal Chemistry,

2005,

48(6),

1948-1964

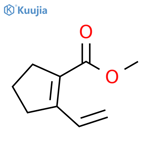

![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol structure](https://de.kuujia.com/scimg/cas/88499-85-8x500.png)